Cas no 2877705-65-0 (N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide)

N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide is a fluorinated piperidine derivative featuring a 3-methyl-1,2,4-oxadiazole moiety and a cyclopropanecarboxamide group. This compound exhibits structural characteristics that may enhance binding affinity and metabolic stability, making it a potential candidate for pharmaceutical research. The presence of the fluorine atom and the oxadiazole ring could contribute to improved pharmacokinetic properties, such as increased lipophilicity and resistance to enzymatic degradation. The cyclopropane carboxamide group may further influence molecular conformation and target interaction. This compound is of interest in medicinal chemistry for the development of biologically active molecules, particularly in CNS or enzyme modulation studies.
N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide structure
2877705-65-0 structure
Product Name:N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide
CAS No:2877705-65-0
MF:C14H21FN4O2
MW:296.340546369553
CID:5309801
PubChem ID:165432210
Update Time:2025-10-28

N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide
    • AKOS040887185
    • F6822-3044
    • 2877705-65-0
    • N-[[4-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl]methyl]cyclopropanecarboxamide
    • Inchi: 1S/C14H21FN4O2/c1-10-17-12(21-18-10)8-19-6-4-14(15,5-7-19)9-16-13(20)11-2-3-11/h11H,2-9H2,1H3,(H,16,20)
    • InChI Key: KVNOLCYWLIABIR-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2(F)CCN(CC3ON=C(C)N=3)CC2)=O)CC1

Computed Properties

  • Exact Mass: 296.16485409g/mol
  • Monoisotopic Mass: 296.16485409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 15.69±0.20(Predicted)

N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide Pricemore >>

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Additional information on N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide

N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide, with the CAS number 2877705-65-0, has emerged as a compound of significant interest due to its unique structural and pharmacological properties. This introduction aims to explore the compound's chemical characteristics, its potential applications in medicinal chemistry, and its relevance to contemporary research findings.

The molecular structure of N-({4-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)cyclopropanecarboxamide is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of a fluoro substituent at the 4-position of the piperidine ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the incorporation of a 3-methyl-1,2,4-triazole moiety introduces a region of high electron density, making it a potential target for interactions with biological receptors.

Recent studies have highlighted the importance of cyclopropane rings in medicinal chemistry due to their ability to induce conformational constraints that improve binding affinity. In the case of cyclopropanecarboxamide, this structural feature is particularly noteworthy as it may facilitate tighter interactions with biological targets. The amide linkage not only contributes to the compound's solubility but also serves as a hinge point for further derivatization, allowing for the creation of novel analogs with enhanced pharmacological properties.

The compound's potential applications in drug discovery are vast. Its unique structural motifs make it a promising candidate for inhibiting enzymes involved in various disease pathways. For instance, preliminary computational studies suggest that N-(4-fluoro-piperidinyl)methylcyclopropanecarboxamide derivatives could interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. These interactions may lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts. The presence of a fluoro group in this compound is likely to contribute to its bioavailability and duration of action. Furthermore, fluorine atoms can be used to label compounds for imaging purposes or to improve their pharmacokinetic profiles. This makes N-(4-fluoro-piperidinyl)methylcyclopropanecarboxamide an attractive scaffold for further exploration in drug development.

In conclusion, N-(4-fluoro-piperidinyl)methylcyclopropanecarboxamide (CAS 2877705-65-0) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features and potential applications make it a valuable compound for further research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics that address unmet medical needs.

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